

Discovery and history of butyl isobutyrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl isobutyrate*

Cat. No.: *B1265439*

[Get Quote](#)

An In-depth Technical Guide on the Discovery and History of **Butyl Isobutyrate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl isobutyrate, a carboxylic ester with a characteristic fruity aroma, has found applications in the flavor and fragrance industries and serves as a versatile solvent and intermediate in chemical synthesis. This technical guide provides a comprehensive overview of the discovery and history of **butyl isobutyrate**, detailing the evolution of its synthesis from the foundational esterification methods of the 19th century to modern, optimized protocols. The document summarizes key quantitative data, provides detailed experimental procedures, and includes visualizations of reaction pathways and experimental workflows to support researchers, scientists, and professionals in drug development.

Introduction

The study of esters, a significant class of organic compounds, gained momentum in the 19th century with the pioneering work of chemists who laid the groundwork for modern organic synthesis. While the exact date and discoverer of **butyl isobutyrate** are not prominently documented, its synthesis falls within the broader historical context of the development of esterification techniques. This guide explores the contributions of key figures and the evolution of the methods likely employed for the initial preparation of this compound.

Historical Context: The Dawn of Ester Synthesis

The synthesis of esters in the 19th century was pioneered by chemists such as the French scientist Auguste André Thomas Cahours (1813-1891) and the Alsatian-French chemist Charles-Adolphe Wurtz (1817-1884).[1][2] Their work on alcohols, carboxylic acids, and their reactions was fundamental to the development of organic chemistry.[1][2]

Cahours was renowned for his extensive research on a vast number of organic compounds, including the discovery and synthesis of amyl and allyl alcohols, and various esters.[3] Wurtz is remembered for the Wurtz reaction and his significant contributions to the understanding of chemical structures and the synthesis of organic compounds like ethylamine and ethylene glycol.[4]

While a specific publication by Cahours or Wurtz detailing the first synthesis of **butyl isobutyrate** has not been identified in available records, it is highly probable that it was first prepared using the general esterification methods they and their contemporaries developed. These early methods typically involved the direct reaction of an alcohol with a carboxylic acid, often in the presence of a strong acid catalyst.

Early Esterification Methods

Prior to the widespread adoption of more refined techniques, esters were synthesized by heating a carboxylic acid and an alcohol together, sometimes for prolonged periods. The reaction, being reversible, often resulted in low yields. The use of dehydrating agents to remove the water formed during the reaction was a key development in improving the efficiency of esterification.

The Fischer-Speier Esterification: A Paradigm Shift

A significant advancement in ester synthesis came in 1895 with the work of German chemists Emil Fischer and Arthur Speier. They described a more efficient method of esterification by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This method, now known as the Fischer-Speier esterification, became a cornerstone of organic synthesis due to its simplicity and improved yields.

The general mechanism for the Fischer-Speier esterification of isobutyric acid with n-butanol to form **butyl isobutyrate** is as follows:

- Protonation of the carbonyl group: The acid catalyst protonates the carbonyl oxygen of isobutyric acid, making the carbonyl carbon more electrophilic.
- Nucleophilic attack: The lone pair of electrons on the oxygen atom of n-butanol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
- Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
- Elimination of water: A molecule of water is eliminated, forming a protonated ester.
- Deprotonation: The protonated ester is deprotonated to yield the final product, **butyl isobutyrate**, and regenerate the acid catalyst.

Physicochemical Properties of Butyl Isobutyrate

A summary of the key physical and chemical properties of **butyl isobutyrate** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₆ O ₂	[5]
Molecular Weight	144.21 g/mol	[5]
CAS Number	97-87-0	[6]
Appearance	Colorless liquid	[6]
Odor	Fruity, apple, banana-like	[6]
Boiling Point	155-156 °C	[5][6]
Melting Point	-88.07 °C (estimate)	[5]
Density	0.862 g/mL at 25 °C	[5][6]
Refractive Index	n _{20/D} 1.401	[5][6]
Solubility	Insoluble in water; miscible with alcohol and ether	[7]
Flash Point	43 °C (109.4 °F)	[8]

Modern Experimental Protocols for the Synthesis of Butyl Isobutyrate

While the fundamental principles of Fischer-Speier esterification remain relevant, modern protocols have been optimized for higher yields, purity, and more environmentally friendly conditions.

Protocol 1: Classical Fischer-Speier Esterification

This protocol outlines the traditional laboratory-scale synthesis of **butyl isobutyrate**.

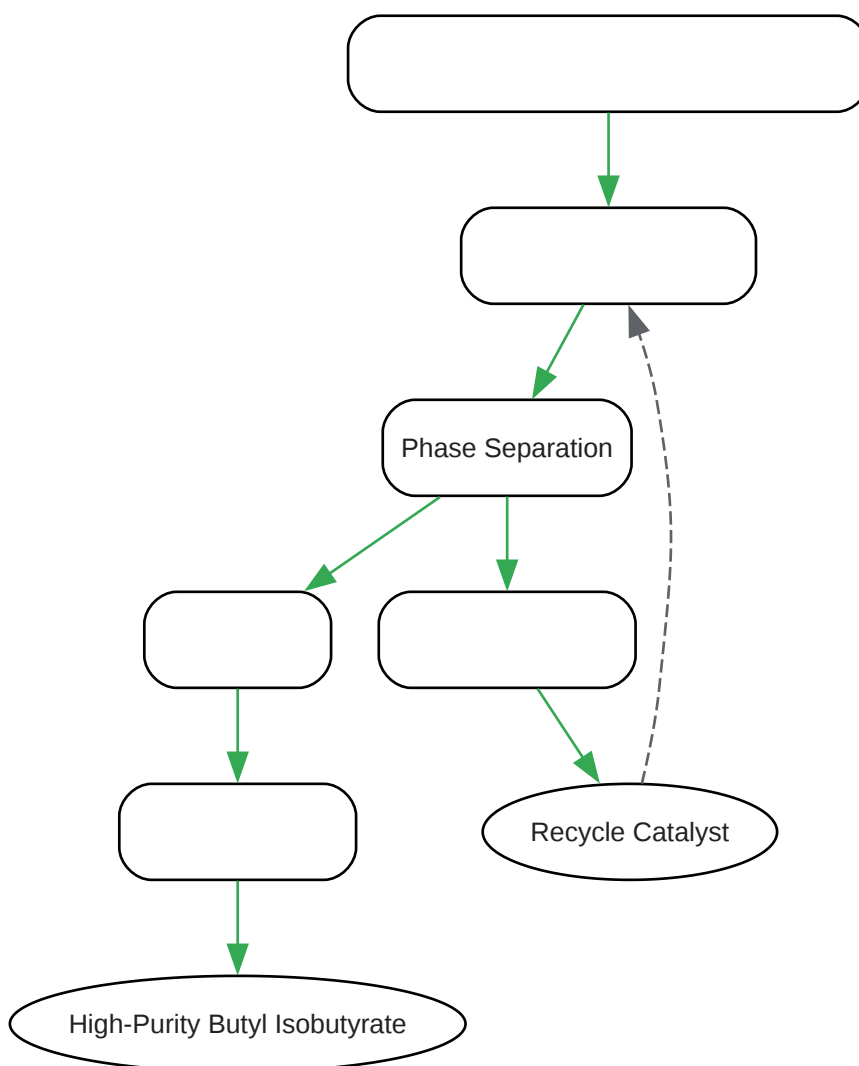
Materials:

- Isobutyric acid
- n-Butanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Distillation apparatus
- Separatory funnel

Procedure:

- In a round-bottom flask, combine isobutyric acid (1 mole equivalent) and n-butanol (1.5 mole equivalents).
- Slowly add concentrated sulfuric acid (catalytic amount, e.g., 2-3% of the total mass of reactants) while cooling the flask in an ice bath.
- Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.
- After cooling, transfer the reaction mixture to a separatory funnel.

- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted isobutyric acid), and again with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and purify the crude **butyl isobutyrate** by fractional distillation, collecting the fraction boiling at 155-156 °C.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 2. Auguste Cahours — Wikipédia [fr.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. historyofscience.com [historyofscience.com]
- 5. Butyl isobutyrate CAS#: 97-87-0 [chemicalbook.com]
- 6. Butyl isobutyrate | 97-87-0 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Butyl isobutyrate natural, 97 , FG 97-87-0 [sigmaaldrich.com]
- To cite this document: BenchChem. [Discovery and history of butyl isobutyrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265439#discovery-and-history-of-butyl-isobutyrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

